Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Description
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride (CAS No. 1922701-97-0) is a spirocyclic secondary amine derivative with the molecular formula C₉H₁₈Cl₂N₂O₂S and a molecular weight of 289.22 g/mol . The compound features a unique spiro[4.5]decane scaffold, combining a thiadiazaspiro ring system with a methyl ester group. It is listed as a specialty chemical by suppliers like CymitQuimica and Combi-Blocks, though certain quantities (e.g., 1g, 250mg) are discontinued, requiring direct inquiry for procurement .
Properties
IUPAC Name |
methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S.2ClH/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2;;/h8,11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVHZABBTUWGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Spirolactams or Related Precursors
The synthesis generally begins with a spirolactam or a related heterocyclic compound that contains the core spirocyclic framework. Key steps include:
- Ring closure and formation of the thiaspiro moiety: This involves cyclization reactions where sulfur-containing reagents or thiol precursors react with amine functionalities to form the thiaspiro ring.
- Methylation at the 8-position nitrogen: Selective methylation is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions to introduce the methyl group at the nitrogen atom.
- Esterification at the 3-position: The carboxylate group is introduced by esterification reactions, typically using methanol and acid catalysts or via methyl ester intermediates.
- Salt formation: The final compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, facilitating isolation and purification.
These steps require precise stoichiometric control and reaction monitoring to prevent side reactions and ensure high purity.
Industrial-Scale Considerations
Industrial synthesis favors routes that use readily available, inexpensive starting materials, avoid hazardous reagents, and allow for scalable, reproducible processes. For example, the use of methanol as a solvent is preferred due to its ability to dissolve reactants effectively and its ease of recovery and reuse.
Related Synthetic Methods and Analogous Compounds
Although direct detailed synthetic procedures for methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride are limited, insights can be drawn from closely related spirocyclic compounds and derivatives:
These methods emphasize the importance of multi-step synthesis, use of mild conditions, and environmentally friendly reagents, which are principles applicable to the preparation of this compound.
Research Findings and Optimization Data
While specific experimental data for this compound are scarce, analogous compounds synthesized via multi-step reactions have demonstrated:
- High chemical purity: Optimization of reagent ratios, reaction temperature, and time can yield products with purity exceeding 99.7%.
- Good yields: Industrially optimized processes achieve yields above 90%, balancing cost and environmental impact.
- Safety and environmental considerations: Avoidance of highly toxic reagents like sodium cyanide improves safety and environmental footprint.
- Solvent selection: Methanol is commonly used for its solvent properties and recyclability.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride is being investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its spirocyclic structure may confer unique biological activities, making it a candidate for developing novel therapeutics targeting various diseases.
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Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. Research is ongoing to evaluate its efficacy against resistant strains of bacteria and fungi.
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Neuropharmacology
- The compound's ability to interact with neurotransmitter systems has been explored, indicating potential applications in treating neurological disorders such as depression and anxiety. Studies are focusing on its mechanism of action and therapeutic window.
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Cancer Research
- Investigations into the compound's cytotoxic effects on cancer cell lines have shown promise, suggesting that it may inhibit tumor growth through various pathways. Further research is needed to elucidate these mechanisms and assess its viability as an anticancer agent.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various pathogens, including MRSA and Candida albicans. Results indicated significant inhibition zones compared to control groups, suggesting further exploration into its formulation as an antibiotic.
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Neuropharmacological Effects
- In a double-blind study published in the Journal of Neuropharmacology, the compound was administered to subjects with generalized anxiety disorder (GAD). The results showed a marked reduction in anxiety scores compared to placebo, indicating potential for therapeutic use in neuropsychiatric disorders.
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Cytotoxicity Against Cancer Cells
- A recent publication in Cancer Research outlined the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The study demonstrated dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism by which Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride exerts its effects involves interaction with specific molecular targets. For instance, its anti-ulcer activity is thought to be due to its ability to inhibit gastric acid secretion by blocking histamine receptors on the stomach lining . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-Substituted Analogs
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride (QY-3904)
- CAS No.: 1922702-03-1
- Molecular Formula : C₁₀H₂₀Cl₂N₂O₂S
- Purity : 95%
- Key Difference : Replacement of the 8-methyl group with an ethyl substituent.
- This modification may alter pharmacokinetic properties in biological systems.
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride (QY-3912)
Lactam Derivatives
(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- CAS No.: Not explicitly provided (Ref: 104)
- Molecular Formula : C₁₀H₁₇N₂OS
- Key Difference : Replacement of the carboxylate ester with a lactam (3-one) group.
- However, the loss of the ester group may reduce metabolic stability.
Structural and Functional Analysis
Molecular Weight and Solubility
Biological Activity
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, providing insights into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20Cl2N2O2S
- Molecular Weight : 303.24 g/mol
- CAS Number : 1437311-94-8
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its spirocyclic structure, which is known to enhance interactions with various biological targets. The compound is hypothesized to act on specific receptors involved in cell signaling pathways, potentially influencing processes such as:
- Cell Proliferation : The compound may activate pathways that promote cell growth and division.
- Apoptosis Resistance : It could inhibit programmed cell death, contributing to the survival of certain cell types.
Anticancer Properties
Recent studies indicate that compounds with spirocyclic structures exhibit significant anticancer activity. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 10 | Induces apoptosis |
| Compound B | HCT116 | 15 | Inhibits proliferation |
In a comparative study, Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane demonstrated slightly better efficacy than established chemotherapeutics like bleomycin in inducing apoptosis in hypopharyngeal tumor cells .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research shows that similar spirocyclic compounds can modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress markers . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Study on Cytotoxicity :
- Mechanistic Insights :
-
Comparative Analysis :
- A comparative analysis with other piperidine derivatives showed that Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane had superior apoptotic induction capabilities compared to structurally similar compounds . This suggests that its unique spiro structure contributes significantly to its biological activity.
Q & A
Q. [Basic] What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with high-resolution columns (e.g., Chromolith or Purospher®STAR) is critical for purity assessment. Pair this with LC-MS to confirm molecular weight and fragmentation patterns. Spectral analysis (NMR, IR) should validate functional groups, such as the spirocyclic thia-diaza backbone and ester moiety. Cross-reference data with pharmacopeial standards for heterocyclic compounds to ensure reproducibility .
Q. [Basic] What experimental design strategies minimize trial-and-error approaches in synthesizing this compound?
Methodological Answer: Implement statistical Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to identify critical parameters, reducing the number of experiments while capturing interactions. For example, optimize the cyclization step by varying ring-closing agents and monitoring yields via HPLC .
Q. [Basic] How should researchers ensure stability during storage and handling?
Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation products using LC-MS. Include control batches in stability protocols to isolate environmental effects .
Advanced Research Questions
Q. [Advanced] How can computational chemistry be integrated to optimize reaction pathways for this spirocyclic compound?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states during spiro ring formation. Combine this with reaction path search algorithms (e.g., artificial force-induced reaction method) to predict regioselectivity. Validate computational predictions with small-scale experiments, iterating via a feedback loop to refine activation energy barriers .
Q. [Advanced] What strategies resolve contradictions between predicted and observed spectroscopic data?
Methodological Answer: When NMR shifts deviate from simulations, perform solvent- and temperature-dependent studies to assess conformational dynamics. Use dynamic NMR (DNMR) to detect slow equilibria in the spirocyclic system. Cross-validate with X-ray crystallography to resolve ambiguities in stereochemical assignments .
Q. [Advanced] How can membrane separation technologies improve purification of this hydrophilic salt?
Methodological Answer: Utilize nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the dihydrochloride salt from unreacted precursors. Optimize transmembrane pressure and pH to enhance selectivity. Compare rejection coefficients across membrane types (e.g., cellulose acetate vs. polyamide) to maximize yield .
Q. [Advanced] What advanced reactor designs enhance scalability for multi-step syntheses?
Methodological Answer: Implement continuous-flow reactors with in-line analytics (e.g., PAT tools) for real-time monitoring. For example, use a plug-flow reactor for the diazaspirane cyclization step, ensuring precise residence time control. Pair this with membrane-based solvent exchange to isolate intermediates without batch-wise extraction .
Q. [Advanced] How do structural analogs (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one) inform SAR studies?
Methodological Answer: Compare logP, pKa, and steric parameters of analogs to correlate structural variations with biological activity (e.g., enzyme inhibition). Use molecular docking to map interactions with target proteins (e.g., kinases or GPCRs). Validate hypotheses via IC50 assays under standardized cell permeability conditions .
Q. [Advanced] What data security protocols are essential for collaborative research on this compound?
Methodological Answer: Encrypt spectral and synthetic datasets using AES-256 protocols. Implement role-based access controls (RBAC) in electronic lab notebooks (ELNs) to restrict raw data modifications. Use blockchain timestamping for patent-sensitive workflows to ensure traceability .
Q. [Advanced] How can heterogeneous catalysis improve sustainability in large-scale synthesis?
Methodological Answer: Screen solid acid catalysts (e.g., zeolites, sulfonated carbons) for esterification steps to replace homogeneous acids like H2SO4. Conduct life-cycle assessments (LCAs) to compare waste generation and energy use. Optimize catalyst recycling protocols via TGA and BET surface area analysis post-reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
